3,6-二溴-8-氟喹啉

描述

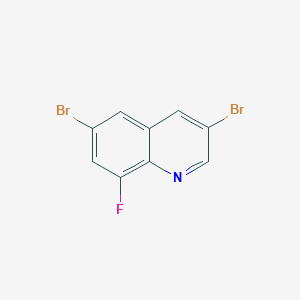

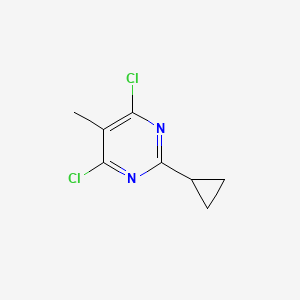

3,6-Dibromo-8-fluoroquinoline is an organic compound with the chemical formula C9H4Br2FN . It is a quinoline derivative with bromine atoms at the 3- and 6-positions and a fluorine atom at the 8-position . It has a very interesting profile of physical, chemical, and biological properties.

Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-8-fluoroquinoline is represented by the InChI code: 1S/C9H4Br2FN/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H . This indicates the presence of bromine atoms at the 3- and 6-positions and a fluorine atom at the 8-position of the quinoline ring.

Physical And Chemical Properties Analysis

3,6-Dibromo-8-fluoroquinoline is a solid at room temperature . It has a molecular weight of 304.94 g/mol .

科学研究应用

氟喹诺酮的光毒性降低

- 降低光毒性:Marutani 等人 (1993) 的一项研究探讨了氟喹诺酮衍生物的光毒性。发现如一些氟喹诺酮中所见,在喹啉核的 8 位引入甲氧基可显著降低 UVA 照射下的光毒性。这表明氟喹诺酮(如 3,6-二溴-8-氟喹啉)可能进行潜在的修饰来降低光毒性 (Marutani et al., 1993)。

新型抗寄生虫氟喹诺酮的开发

- 抗寄生虫特性:Anquetin 等人 (2005) 讨论了合成具有潜在抗寄生虫特性的新型氟喹诺酮。他们的研究包括设计和合成具有特定取代基的氟喹诺酮,这可能与开发具有抗寄生虫活性的 3,6-二溴-8-氟喹啉衍生物有关 (Anquetin et al., 2005)。

腐蚀检测

- 腐蚀荧光指示剂:Roshan 等人 (2018) 利用氟喹诺酮衍生物作为荧光指示剂来检测金属的腐蚀。该研究表明,氟喹诺酮衍生物可用于腐蚀检测应用 (Roshan et al., 2018)。

有机合成中的金属化和功能化

- 有机合成:Ondi 等人 (2005) 研究了氟喹诺酮的金属化和功能化,其中可能包括 3,6-二溴-8-氟喹啉等化合物。他们的工作提供了可应用于这些化合物的合成工艺的见解 (Ondi et al., 2005)。

金属配合物中的氟致荧光特性

- 金属配合物中的致荧光配体:Park 等人 (2016) 研究了 8-羟基喹啉(与 3,6-二溴-8-氟喹啉相似的化合物)在与金属离子络合时的氟致荧光特性。这项研究表明在开发荧光材料和传感器方面具有潜在应用 (Park et al., 2016)。

抗肿瘤特性

- 在抗肿瘤药中的潜力:Chou 等人 (2010) 探索了喹啉-4-酮衍生物的抗肿瘤特性。3,6-二溴-8-氟喹啉的衍生物可能具有开发新型抗肿瘤药的潜力 (Chou et al., 2010)。

安全和危害

3,6-Dibromo-8-fluoroquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

未来方向

While specific future directions for 3,6-Dibromo-8-fluoroquinoline are not available in the retrieved data, the growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

作用机制

Target of Action

Quinolines and fluoroquinolines are known to target bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, and inhibiting them can stop the bacteria from multiplying.

Mode of Action

These compounds inhibit the function of these enzymes by forming a ternary complex with the enzyme and the DNA, preventing the DNA from being unwound and replicated .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to cell death .

Pharmacokinetics

The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure. Some are well-absorbed orally and distributed widely in the body, while others may require intravenous administration .

Result of Action

The result of this action is the death of the bacterial cells, leading to the resolution of the bacterial infection .

Action Environment

The action of quinolines can be influenced by various environmental factors, such as pH and the presence of efflux pumps in the bacterial cells .

属性

IUPAC Name |

3,6-dibromo-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2FN/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVCBIMGTGFGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-8-fluoroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1423349.png)

![3-Ethoxyspiro[3.4]octan-1-amine](/img/structure/B1423350.png)

![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B1423358.png)

![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423359.png)

![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)

![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)